1-benzyl-6-cyclopropyl-3-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Cyclopropyl and methyl group addition: These groups can be introduced through alkylation reactions.
Attachment of the 3-methylphenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to the pyrazole ring, similar to the target compound.
Cyclopropyl-substituted heterocycles: These compounds contain a cyclopropyl group, which can influence their chemical and biological properties.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C25H24N4O |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O/c1-16-7-6-10-20(13-16)26-25(30)21-14-22(19-11-12-19)27-24-23(21)17(2)28-29(24)15-18-8-4-3-5-9-18/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,30) |
InChI Key |
IJHPSOVBLPPMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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